2-(4-Cyano-4-phenylpiperidin-1-yl)pyridine-3-carbonitrile
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Overview
Description
2-(4-Cyano-4-phenylpiperidin-1-yl)pyridine-3-carbonitrile is a complex organic compound that features a piperidine ring substituted with a cyano group and a phenyl group, as well as a pyridine ring substituted with a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyano-4-phenylpiperidin-1-yl)pyridine-3-carbonitrile typically involves the reaction of piperidine derivatives with pyridine derivatives under specific conditions. One common method involves the reaction of 4-cyano-4-phenylpiperidine with 3-cyanopyridine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyano-4-phenylpiperidin-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert cyano groups to amines or other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or other derivatives .
Scientific Research Applications
2-(4-Cyano-4-phenylpiperidin-1-yl)pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(4-Cyano-4-phenylpiperidin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(2-aryl-1-cyanoethenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitriles: These compounds share a similar core structure but have different substituents, leading to variations in their properties and applications.
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds also feature a cyano group and a heterocyclic ring, but with different structural arrangements and functional groups.
Uniqueness
2-(4-Cyano-4-phenylpiperidin-1-yl)pyridine-3-carbonitrile is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C18H16N4 |
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Molecular Weight |
288.3 g/mol |
IUPAC Name |
2-(4-cyano-4-phenylpiperidin-1-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H16N4/c19-13-15-5-4-10-21-17(15)22-11-8-18(14-20,9-12-22)16-6-2-1-3-7-16/h1-7,10H,8-9,11-12H2 |
InChI Key |
CFORPZPDEWUJGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C#N)C2=CC=CC=C2)C3=C(C=CC=N3)C#N |
Origin of Product |
United States |
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